(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a chiral amino acid derivative that has garnered attention for its potential applications in medicinal chemistry, organic synthesis, and material science. The compound features an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, which is connected to an acetic acid moiety. The specific stereochemistry of this compound is indicated by the (S)-configuration, which plays a crucial role in its biological activity and interactions with molecular targets.
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid falls under the category of amino acids and derivatives. It is classified as a chiral compound due to the presence of an asymmetric carbon atom in its structure, which allows for different spatial arrangements of its atoms.
The synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid generally involves the following steps:
The reaction conditions are optimized for high yield and purity, often involving specific catalysts and controlled temperatures. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .
The molecular formula for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is C12H17NO4, with a molecular weight of approximately 239.27 g/mol. The structure features:
The compound's stereochemistry is crucial for its biological activity, as it influences how the molecule interacts with enzymes and receptors in biological systems .
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid can participate in several chemical reactions:
The mechanism of action for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets like enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the phenyl ring engages in π-π interactions. These interactions can modulate the activity of target molecules, leading to desired biological effects such as neurotransmitter modulation or anti-inflammatory responses .
Some key physical properties include:
The compound exhibits typical properties associated with amino acids, including:
Relevant data regarding solubility, stability under different pH conditions, and reactivity profiles are essential for practical applications .
(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid has several scientific applications:
The chiral center at C2 necessitates precise stereocontrol for biological efficacy, making enantioselective synthesis paramount. Industrial routes commonly employ diastereomeric salt formation using chiral resolving agents. Tartaric acid derivatives, particularly di-p-toluoyl-D-tartaric acid, achieve high enantiomeric excess (ee >98%) by forming crystalline diastereomeric salts with the racemic mixture. Subsequent acid liberation yields the pharmacologically preferred (S)-enantiomer [4]. Alternative methodologies include enzymatic resolution using immobilized lipases or esterases, which selectively hydrolyze one enantiomer of precursor esters under mild aqueous conditions (pH 7–8, 25–30°C), affording the target acid with 90–95% ee [7].
Table 1: Chiral Resolution Methods for 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid
Resolution Method | Resolving Agent/Catalyst | Conditions | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Formation | Di-p-toluoyl-D-tartaric acid | Ethanol, 50°C, recrystallization | >98 | 65–70 |
Enzymatic Hydrolysis | Candida antarctica Lipase B | Phosphate buffer, 30°C | 90–95 | 40–45 |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol (80:20) | >99 | 30–35 |
Asymmetric hydrogenation of enamide precursors represents a catalytic alternative. Rhodium complexes with Josiphos-type ligands selectively reduce Z-enamides derived from 3-ethoxy-4-methoxybenzaldehyde, achieving >99% ee at 50–100 bar H₂ pressure. This method reduces metallic waste compared to stoichiometric resolutions [5] [7].
Transition metal-catalyzed asymmetric amination enables direct stereoselective installation of the amino group. Palladium-catalyzed Buchwald-Hartwig amination of α-bromo-(3-ethoxy-4-methoxyphenyl)acetic acid derivatives utilizes chiral BINAP ligands to afford the target amine with 85–92% ee. Key limitations include substrate sensitivity to strong bases, necessitating optimized mild conditions (Cs₂CO₃, 80°C) [3] [7].
Table 2: Catalytic Asymmetric Amination Performance Metrics
Catalyst System | Substrate | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂/(R)-BINAP | α-Bromo ester analog | 80 | 24 | 92 | 75 |
Rh-DuPhos | Enol acetate precursor | 70 | 12 | 98 | 82 |
Cu-Box | α-Keto acid | 25 | 48 | 88 | 60 |
Reductive amination strategies exploit prochiral ketone intermediates. Ruthenium-catalyzed asymmetric hydrogenation of the α-keto acid precursor (3-ethoxy-4-methoxyphenyl)glyoxylic acid, using Noyori-type catalysts (RuCl₂[(S)-DTBM-Segphos]), achieves near-quantitative yields and >99% ee. This route bypasses halogenated intermediates, enhancing green chemistry metrics [7].
The 3-ethoxy-4-methoxy substitution pattern is critical for target engagement, as alterations profoundly modulate electronic and steric parameters. Systematic structure-activity relationship studies reveal that:
Table 3: Bioactivity of Aromatic Ring-Modified Analogs
Substituent Pattern | PDE4 IC₅₀ (μM) | TNF-α Inhibition (%) | logD₇.₄ | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
3-Ethoxy-4-methoxy (Parent) | 0.074 | 98 | 1.8 | 45 |
3,4-Dimethoxy | 0.21 | 85 | 1.5 | 62 |
3-n-Propoxy-4-methoxy | 0.15 | 92 | 2.3 | 28 |
4-Ethoxy-3-methoxy | 0.83 | 65 | 1.8 | 43 |
Unsubstituted | >10 | <10 | 1.2 | 110 |
Bioisosteric replacements include substituting oxygen with sulfonamide isosteres. While 3-(ethylsulfonamido)-4-methoxy derivatives retain PDE4 affinity (IC₅₀ = 0.12 μM), they exhibit accelerated metabolic clearance in vitro (t₁/₂ < 30 min), limiting utility [7].
The polar carboxylic acid group limits intestinal absorption, prompting prodrug strategies to improve bioavailability. Ester prodrugs dominate, with ethyl and pivaloyloxymethyl esters demonstrating:
Table 4: Pharmacokinetic Properties of Carboxylic Acid Prodrugs
Prodrug Type | Enzymatic Cleavage Trigger | Intestinal Permeability (×10⁻⁶ cm/s) | Hydrolysis Half-Life (min) | Relative Bioavailability (%) |
---|---|---|---|---|
Ethyl ester | Carboxylesterase 1 | 18.5 | 12 | 75 |
Pivaloyloxymethyl ester | Nonspecific esterases | 22.7 | 8 | 88 |
N,N-Diethylglycolamide ester | Liver carboxylesterase | 15.2 | 45 | 65 |
Unmodified acid | N/A | 4.1 | N/A | 25 |
Amide-based prodrugs leverage amino acid transporters for active uptake. Valine conjugates exhibit substrate specificity for hPEPT1 transporters, enhancing duodenal absorption 4-fold. However, hydrolysis requires hepatic enzymatic activation, delaying T_max by 2–3 hours compared to ester prodrugs [4] [9]. Phosphate ester prodrugs address solubility limitations (<5 μg/mL for free acid), achieving >10 mg/mL solubility at gastric pH. While facilitating parenteral formulations, alkaline phosphatase-mediated hydrolysis shows high inter-species variability, complicating clinical translation [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0